Product packaging for alpha-Codeimethine(Cat. No.:CAS No. 23950-06-3)

alpha-Codeimethine

Cat. No.: B1228267
CAS No.: 23950-06-3
M. Wt: 313.4 g/mol
InChI Key: ZOCTZZQDDXGIRB-WXRFYESLSA-N
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Description

alpha-Codeimethine, a compound with the molecular formula C19H23NO3 and a molecular weight of 313.4 g/mol, is a semisynthetic derivative based on the morphinan alkaloid structure . It is structurally characterized as a 9,17-secomorphinan and is closely related to other opium poppy alkaloids such as codeine and thebaine . The compound is supplied with a defined stereochemistry, specified as [3S-(3alpha,3abeta,9abeta,9bbeta)]- . As a methine derivative, this compound serves as a valuable intermediate in organic synthesis and medicinal chemistry research, particularly in the exploration of structure-activity relationships (SAR) within the morphinan class . Researchers utilize this compound to study the effects of structural modifications on receptor binding affinity and selectivity. Its properties are of interest for designing novel analogues and probing biochemical pathways. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for administration to humans or animals. Researchers should handle this material in accordance with all applicable local and federal regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H23NO3 B1228267 alpha-Codeimethine CAS No. 23950-06-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2S,5R,14S)-14-[2-(dimethylamino)ethyl]-11-methoxy-15-oxatetracyclo[10.2.1.05,14.08,13]pentadeca-3,6,8(13),9,11-pentaen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-20(2)11-10-19-13-6-4-12-5-9-15(22-3)17(16(12)19)23-18(19)14(21)8-7-13/h4-9,13-14,18,21H,10-11H2,1-3H3/t13-,14+,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCTZZQDDXGIRB-WXRFYESLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC12C3C=CC(C1OC4=C(C=CC(=C24)C=C3)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC[C@@]12[C@H]3C=C[C@@H]([C@@H]1OC4=C(C=CC(=C24)C=C3)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60946773
Record name 9b-[2-(Dimethylamino)ethyl]-5-methoxy-3,3a,9a,9b-tetrahydrophenanthro[4,5-bcd]furan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60946773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23950-06-3
Record name alpha-Codeimethine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023950063
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9b-[2-(Dimethylamino)ethyl]-5-methoxy-3,3a,9a,9b-tetrahydrophenanthro[4,5-bcd]furan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60946773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Chemistry and Pathway Elucidation

Strategies for the Chemical Synthesis of α-Codeimethine

The synthesis of α-Codeimethine is classically rooted in the structural elucidation of its parent alkaloid, codeine. The strategies for its formation are dominated by a historic and definitive degradation reaction, though modern synthetic principles allow for theoretical alternative and enantioselective approaches.

Exhaustive Methylation Routes from Codeine

The primary and most well-documented method for synthesizing α-Codeimethine is through the exhaustive methylation of codeine, a process known as the Hofmann degradation. sathyabama.ac.in This reaction was fundamental in determining that the nitrogen atom in codeine is part of a heterocyclic ring system. sathyabama.ac.in The process involves a two-step sequence:

Quaternization: Codeine, which contains a tertiary nitrogen atom within its cyclic structure, is treated with an excess of methyl iodide (CH₃I). This results in the formation of a quaternary ammonium (B1175870) salt, codeine methiodide. sathyabama.ac.in In this step, the nitrogen atom is alkylated to its maximal extent.

Elimination: The resulting codeine methiodide salt is then treated with a moist silver oxide (Ag₂O), which replaces the iodide ion with a hydroxide (B78521) ion to form a quaternary ammonium hydroxide. Upon heating this intermediate, a β-elimination reaction occurs. sathyabama.ac.in This step opens the nitrogen-containing ring, yielding α-Codeimethine and eliminating water. sathyabama.ac.in

A key observation from this reaction is that the product, α-Codeimethine, contains one additional methylene (B1212753) (-CH₂) group compared to the starting codeine, and the nitrogen atom remains within the molecule as a dimethylaminoethyl group attached to the phenanthrene (B1679779) core. sathyabama.ac.in This outcome was crucial evidence for the cyclic nature of the tertiary amine in codeine. sathyabama.ac.in

Alternative Synthetic Methodologies

While the Hofmann exhaustive methylation of codeine remains the principal and historically defining synthesis of α-Codeimethine, alternative strategies can be considered through the lens of modern total synthesis. The total synthesis of codeine itself has been achieved through various complex multi-step sequences. capes.gov.br For instance, a total synthesis of (+)-codeine has been accomplished starting from isovanillin. capes.gov.br Theoretically, any total synthesis of codeine provides an alternative route to α-Codeimethine, as the synthesized codeine can then be subjected to the classical exhaustive methylation procedure described previously. However, literature specifically detailing alternative de novo syntheses that target α-Codeimethine directly without proceeding through codeine as an intermediate is not prominent, as the compound's primary chemical interest has been as a degradation product of codeine.

Enantioselective Synthesis Approaches

The enantioselective synthesis of α-Codeimethine would involve the specific preparation of one of its two enantiomers. Direct enantioselective methods targeting α-Codeimethine are not widely reported; instead, the focus has been on the asymmetric synthesis of its precursor, codeine. By synthesizing an enantiomerically pure form of codeine, the corresponding pure enantiomer of α-Codeimethine can be obtained.

A notable example is the asymmetric total synthesis of (+)-codeine, the non-natural enantiomer of the alkaloid. capes.gov.br In this strategy, asymmetry was introduced early in the synthetic sequence through the catalytic hydrogenation of a Stobbe condensation product using a chiral catalyst. capes.gov.br This established the required stereochemistry, which was then carried through numerous steps to construct the complex pentacyclic skeleton of (+)-codeine. capes.gov.br Subjecting this enantiomerically pure (+)-codeine to the exhaustive methylation reaction would, in turn, produce enantiomerically pure (+)-α-Codeimethine. This approach highlights a common strategy in modern organic synthesis: establishing stereocenters early and carrying them through the reaction sequence to the final target or its derivatives.

Synthesis of Deuterated and Isotopically Labeled Analogues for Mechanistic Studies

The synthesis of deuterated and isotopically labeled compounds is crucial for mechanistic studies, particularly in mass spectrometry to elucidate fragmentation pathways and in pharmacology to trace metabolic fates. symeres.com While specific reports on the synthesis of labeled α-Codeimethine are limited, established methods for labeling its precursors, codeine and morphine, provide a clear path forward.

Stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) can be incorporated into the molecule. symeres.com One common strategy is to use a labeled alkylating agent during the synthesis of the precursor. For example, [methyl-¹³C]codeine has been synthesized by alkylating norcodeine with [¹³C]methyl iodide. mdpi.com This specifically labeled codeine can then be used to generate [¹³C]-α-Codeimethine via the exhaustive methylation route. The resulting labeled compound would allow researchers to precisely track the fate of the N-methyl group during subsequent chemical transformations or mass spectrometric fragmentation.

Another powerful approach involves biosynthetic labeling. By growing Papaver somniferum seedlings in the presence of labeled precursors like [ring-¹³C₆]-L-tyrosine, it is possible to produce codeine with a ¹³C-labeled aromatic ring system. Isolating this biosynthetically labeled codeine and converting it to α-Codeimethine would yield a product with a labeled phenanthrene core. Such labeled analogues are invaluable for detailed structural and mechanistic analysis. symeres.com

Derivatization Chemistry of α-Codeimethine

The chemical modification, or derivatization, of α-Codeimethine can lead to the creation of novel compounds with potentially different chemical and biological properties. This can be achieved either by directly modifying the α-Codeimethine structure or by derivatizing its precursor, codeine, and then carrying out the ring-opening reaction.

Synthesis of Novel Structural Analogues

The synthesis of novel structural analogues of α-Codeimethine can be envisioned through two primary pathways: isomerization and the use of derivatized precursors.

Isomerization: Upon heating with an alkali, α-Codeimethine can undergo a double bond shift to form the isomeric β-Codeimethine. slideshare.net This represents a fundamental derivatization of the initial structure.

Derivatization via Precursors: A more versatile strategy involves the extensive derivatization chemistry of codeine. nih.gov The codeine molecule has been modified at several positions to create a diverse library of analogues. For example, halogenated derivatives such as 1-bromocodeine have been synthesized, as have compounds with modifications at the C6 hydroxyl group. nih.gov Each of these novel codeine analogues serves as a potential precursor for a unique α-Codeimethine derivative. By subjecting these modified codeine compounds to the standard exhaustive methylation procedure, a corresponding library of novel α-Codeimethine structural analogues could be generated. This approach allows for systematic structural changes to be introduced, leveraging the well-established chemistry of the parent alkaloid to create new derivatives of its ring-opened product. nih.gov

Linker Chemistry for Prodrug Development

The fundamental principle behind linker chemistry in prodrug development is to mask a functional group of the parent drug, such as a hydroxyl, carboxyl, or amino group, thereby altering its physicochemical properties like solubility, permeability, and metabolic stability. nih.govnih.gov This modification is reversible, and the linker is engineered to be cleaved by specific enzymes or under particular physiological conditions, such as the pH of the target tissue. nih.govfrontiersin.org

Various strategies for linker chemistry have been developed to achieve targeted drug release. These can be broadly categorized based on their cleavage mechanism:

Enzyme-cleavable linkers: These linkers are designed to be substrates for enzymes that are overexpressed in the target tissue, such as tumors. For example, peptide linkers can be designed to be cleaved by proteases like cathepsins, which are often found in high concentrations in the tumor microenvironment. unimi.it Similarly, phosphate (B84403) esters can be used as linkers that are cleaved by alkaline phosphatases, releasing the parent drug. mdpi.com

pH-sensitive linkers: This approach exploits the pH differences between healthy tissues and the target site. For instance, the microenvironment of tumors is often more acidic than normal tissues. Linkers containing acid-labile groups like hydrazones, imines, or acetals can be designed to hydrolyze and release the drug preferentially in this acidic environment. nih.gov

Redox-sensitive linkers: The intracellular environment has a significantly different redox potential compared to the extracellular space, with higher concentrations of reducing agents like glutathione (B108866) (GSH). Disulfide bonds are commonly used as linkers in this context, as they are stable in the bloodstream but are readily cleaved by GSH inside the cell, triggering the release of the active drug. frontiersin.orgmdpi.com

The choice of linker chemistry is crucial and depends on the specific properties of the parent drug and the desired therapeutic outcome. An ideal linker should be stable in systemic circulation to minimize premature drug release and associated toxicity, while being efficiently cleaved at the target site to ensure a therapeutic concentration of the active drug. rsc.org The development of novel linker technologies, including self-immolative linkers and linkers responsive to multiple stimuli, continues to be an active area of research, aiming to create more specific and effective prodrugs. frontiersin.orgunimi.it

Structural Characterization and Advanced Spectroscopic Analysis

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like α-codeimethine. While detailed spectral assignments for α-codeimethine are not extensively published in public literature, the application of various NMR methods is standard for its characterization. google.com

1D and 2D NMR Techniques for Complete Assignment

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide initial information about the chemical environment of hydrogen and carbon atoms in the molecule. For α-codeimethine, the ¹H NMR spectrum would reveal signals corresponding to its aromatic protons, olefinic protons, methoxy (B1213986) group, and the N,N-dimethylaminoethyl side chain that differentiates it from its parent compound, codeine. uou.ac.in

Two-dimensional (2D) NMR techniques are essential for the complete and unambiguous assignment of all proton and carbon signals. Key 2D NMR experiments applicable to α-codeimethine include:

COSY (Correlation Spectroscopy): To identify proton-proton (H-H) spin coupling networks, mapping the connectivity of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded carbon and proton atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing insights into the molecule's stereochemistry and conformation.

These techniques, when used in combination, allow for a full assignment of the molecule's complex structure. acs.org

Solid-State NMR for Crystalline Forms

In contrast to solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, solid-state NMR (ssNMR) provides information on the molecule's structure in its crystalline or solid form. emory.edu For a compound like α-codeimethine, ssNMR can be invaluable for studying polymorphism—the existence of different crystalline structures for the same compound.

Key aspects of ssNMR include:

Broad Lineshapes: Spectra in the solid state are typically broad due to orientation-dependent interactions. emory.edu

Magic-Angle Spinning (MAS): This technique involves rapidly spinning the sample at a specific angle (54.74°) to the magnetic field to average out anisotropic interactions and achieve higher resolution spectra. mst.edu

Cross-Polarization (CP): CP is used to enhance the signal of low-abundance nuclei like ¹³C by transferring magnetization from abundant nuclei like ¹H.

By analyzing the chemical shift and quadrupolar coupling tensors, ssNMR can provide detailed insights into molecular conformation, packing, and dynamics in the solid state. mst.edursc.org While specific ssNMR studies on α-codeimethine are not prominent in the literature, the technique remains a powerful tool for characterizing its solid forms. nih.govrsc.org

Chiroptical Spectroscopy (VCD, ORD, ECD) for Absolute Configuration

Chiroptical spectroscopy techniques are essential for determining the absolute configuration of chiral molecules. α-Codeimethine is a chiral compound, and its stereochemistry can be investigated using methods like Vibrational Circular Dichroism (VCD), Optical Rotatory Dispersion (ORD), and Electronic Circular Dichroism (ECD).

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by chromophores in the molecule. beilstein-journals.org The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the molecule's absolute stereochemistry. rsc.org

Vibrational Circular Dichroism (VCD): VCD is the infrared analog of ECD, measuring the differential absorption of circularly polarized infrared radiation by vibrational transitions. It provides detailed stereochemical information about the entire molecule.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength.

These experimental spectra are often compared with spectra predicted by quantum chemical calculations to assign the absolute configuration of the stereocenters within the molecule. rsc.orgmdpi.com

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. researchgate.net

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is used to determine the precise mass of a molecule with very high accuracy. This precision allows for the unambiguous determination of its elemental composition and molecular formula. For α-codeimethine, HRMS data confirms its chemical formula. massbank.eunih.gov

Table 1: High-Resolution Mass Spectrometry Data for α-Codeimethine
ParameterValueSource
Molecular FormulaC₁₉H₂₃NO₃ massbank.eu
Exact Mass313.167794 massbank.eu
Ionization ModeLC-ESI-QTOF massbank.eu
Adduct[M+H]⁺ massbank.eu

Tandem Mass Spectrometry (MS/MS, MSⁿ) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS or MSⁿ) is a technique where ions of a specific mass-to-charge ratio are selected and fragmented to produce product ions. scielo.org.mx Analyzing these fragmentation patterns provides detailed structural information and helps to identify the compound. mdpi.com

The fragmentation of the protonated α-codeimethine molecule ([M+H]⁺) has been studied using collision-induced dissociation (CID). The resulting product ions reveal characteristic losses related to its structure.

Table 2: Major Product Ions from MS/MS Fragmentation of [α-Codeimethine+H]⁺
Precursor Ion (m/z)Product Ion (m/z)Relative Intensity (%)Possible Neutral Loss/Fragment IdentitySource
314.175158.0655100.0CH₂=N(CH₃)₂⁺ massbank.eu
314.1751299.151341.1CH₃ massbank.eu
314.1751255.127811.0C₂H₅N(CH₃)₂ massbank.eu
314.1751241.112110.0C₃H₇N(CH₃)₂ massbank.eu
314.1751213.07996.6- massbank.eu

The most intense peak at m/z 58.0655 corresponds to the dimethylaminomethyl cation [CH₂=N(CH₃)₂]⁺, resulting from the characteristic cleavage of the ethyl-amino side chain. taylorandfrancis.comaocs.org This fragmentation is a key diagnostic feature for identifying the N,N-dimethylaminoethyl moiety introduced during the exhaustive methylation of codeine. Other fragments correspond to losses of methyl groups or larger portions of the side chain, providing a clear fingerprint for the molecule. massbank.eu

LC-MS and GC-MS Applications in Complex Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques for the separation, identification, and quantification of alpha-Codeimethine, especially within complex matrices. measurlabs.comthermofisher.com

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is particularly well-suited for analyzing complex mixtures due to its high sensitivity and selectivity. measurlabs.comelgalabwater.com The liquid chromatography component separates compounds in a sample based on their interactions with a stationary and mobile phase. illinois.edu This separation is crucial when dealing with samples containing multiple components, such as reaction mixtures or biological fluids. Following separation, the mass spectrometer ionizes the eluted compounds and separates the ions based on their mass-to-charge ratio, providing molecular weight and structural information. illinois.edu

In the context of this compound, LC-MS can be employed for:

Impurity Profiling: A study on potential impurities of related compounds utilized LC-MS to identify and characterize minor components in a complex mixture. researchgate.net This approach is directly applicable to this compound for ensuring the purity of synthesized batches.

Identification in Natural Product Extracts: Affinity selection-mass spectrometry (AS-MS), which often employs an LC-MS system, is used to screen complex natural mixtures for bioactive molecules. frontiersin.org This highlights the capability of LC-MS to identify specific ligands like this compound from a vast number of other compounds. frontiersin.org

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a preferred method for volatile and semi-volatile compounds. thermofisher.comshimadzu.com The gas chromatograph separates vaporized components of a mixture based on their boiling points and interactions with a capillary column. thermofisher.com The mass spectrometer then provides detailed mass spectra of the separated compounds.

Applications for this compound analysis include:

Detection of Trace Levels: GC-MS is capable of detecting compounds at very low concentrations, making it suitable for identifying trace amounts of this compound or its metabolites in various samples. mdpi.comnews-medical.net

Analysis in Complex Matrices: This technique is widely used in environmental analysis to identify organic compounds in soil and water, and in forensic toxicology to detect drugs in biological specimens, demonstrating its robustness for analyzing this compound in challenging sample types. thermofisher.comnews-medical.net

Table 1: Comparison of LC-MS and GC-MS for this compound Analysis

ParameterLC-MSGC-MS
PrincipleSeparates compounds in the liquid phase followed by mass analysis. illinois.eduSeparates volatile compounds in the gas phase followed by mass analysis. thermofisher.com
Applicability to this compoundIdeal for non-volatile or thermally labile derivatives, and for analysis in aqueous solutions. measurlabs.comSuitable for volatile derivatives of this compound. shimadzu.com
Sample TypesLiquid, solid (after extraction). measurlabs.comLiquid, gas, solid (after extraction/derivatization). thermofisher.com
Key AdvantagesHigh sensitivity and selectivity, suitable for a wide range of compounds. elgalabwater.comExcellent separation for complex volatile mixtures, extensive spectral libraries for identification. thermofisher.com

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction is an indispensable tool for determining the solid-state structure of crystalline materials like this compound. ugm.ac.id It provides definitive information on atomic arrangement, bond lengths, and bond angles.

Single-Crystal X-ray Diffraction for Atomic Resolution Structure

Single-crystal X-ray diffraction (SCXRD) is the gold standard for obtaining an unambiguous, three-dimensional atomic-resolution structure of a molecule. rsc.org This technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. rsc.orgharvard.edu

For this compound, a successful SCXRD analysis would yield:

Precise Molecular Geometry: The exact spatial arrangement of all atoms in the molecule.

Stereochemistry Confirmation: Unambiguous determination of the stereocenters within the molecule, which is crucial for its biological activity. ontosight.ai

Intermolecular Interactions: Information on how molecules of this compound pack together in the crystal lattice, revealing details about hydrogen bonding and other non-covalent interactions.

Powder X-ray Diffraction for Polymorphism

Powder X-ray diffraction (PXRD) is a critical technique for analyzing polycrystalline samples and is particularly important for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. mdpi.comfrontiersin.org Different polymorphs of a substance can exhibit different physical properties, including solubility and stability. sumitomo-chem.co.jp

The PXRD technique involves exposing a powdered sample to X-rays and recording the diffraction pattern at various angles. frontiersin.org The resulting diffractogram is a fingerprint of the crystalline phase(s) present in the sample. ugm.ac.idfrontiersin.org

In the study of this compound, PXRD would be used to:

Identify Crystalline Phases: Each polymorph of this compound would produce a unique PXRD pattern. ugm.ac.id

Assess Purity: The presence of an undesired polymorph as an impurity can be detected. frontiersin.org

Monitor Phase Transformations: PXRD can be used to study the conversion of one polymorph to another under different conditions, such as temperature or humidity. ugm.ac.id

Table 2: Hypothetical PXRD Peak Data for Two Polymorphs of this compound

Polymorph FormCharacteristic 2θ Peaks (°)
Form α8.5, 12.3, 15.8, 20.1, 25.4
Form β9.2, 11.7, 16.5, 21.3, 24.9

Note: This table is illustrative and based on the principle that different polymorphs exhibit distinct diffraction patterns. ugm.ac.id

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and its conformational state. mdpi.comd-nb.info These techniques are based on the principle that molecular bonds vibrate at specific frequencies, which can be measured by their interaction with electromagnetic radiation. msu.edu

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. msu.edu The resulting spectrum shows absorption bands at frequencies corresponding to specific functional groups. cam.ac.uk For this compound, with its complex structure including hydroxyl, ether, and amine groups, IR spectroscopy can confirm the presence of these functionalities. ontosight.ainih.gov The "fingerprint region" (below 1500 cm⁻¹) of the IR spectrum is unique to the molecule and can be used for identification. msu.edu

Raman Spectroscopy:

Raman spectroscopy is a complementary technique that relies on the inelastic scattering of monochromatic light (laser). d-nb.info While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in polarizability. whiterose.ac.uk This often means that vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. wolfram.com

For this compound, Raman spectroscopy can be used for:

Functional Group Analysis: Providing complementary information to IR on the various functional groups. researchgate.net

Conformational Studies: The vibrational frequencies of certain bonds are sensitive to the molecular conformation. By analyzing changes in the Raman spectrum under different conditions (e.g., temperature, solvent), it is possible to study conformational changes in the molecule. whiterose.ac.ukmdpi.com

Table 3: Expected Vibrational Frequencies for Functional Groups in this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Primary Detection Method
O-H (alcohol)Stretching3200-3600 (broad)IR mdpi.com
C-H (aromatic)Stretching3000-3100IR, Raman mdpi.com
C-H (aliphatic)Stretching2850-3000IR, Raman scirp.org
C=C (aromatic)Stretching1450-1600IR, Raman scirp.org
C-O (ether, alcohol)Stretching1000-1300IR msu.edu
C-N (amine)Stretching1000-1250IR

Note: This table provides general ranges for functional groups. The exact positions of the peaks for this compound would need to be determined experimentally. mdpi.comcopernicus.org

Pharmacology and Molecular Mechanisms

Opioid Receptor Binding Kinetics and Thermodynamics

Detailed studies on the binding kinetics (the rates of association and dissociation) and thermodynamics (the energy changes associated with binding) of alpha-Codeimethine to opioid receptors are not currently available in the public domain. Such studies are crucial for understanding the compound's potency and duration of action at a molecular level.

For other opioids, techniques such as radioligand binding assays are employed to determine these parameters. These studies provide values like the equilibrium dissociation constant (Kd), which indicates the affinity of a ligand for a receptor, as well as kinetic rate constants (kon and koff). Thermodynamic parameters, including changes in enthalpy (ΔH) and entropy (ΔS), can be determined through experiments conducted at various temperatures, offering insights into the forces driving the binding interaction.

The selectivity of an opioid for the different receptor subtypes—mu (µ), kappa (κ), and delta (δ)—is a key determinant of its pharmacological profile, including its therapeutic effects and side-effect profile. There is a lack of published data specifically detailing the binding affinity and selectivity of this compound for these receptor subtypes.

To determine receptor subtype selectivity, competitive binding assays are typically performed using selective radioligands for each receptor subtype. The concentration of this compound required to inhibit the binding of these radioligands by 50% (IC50) would be determined, and from this, the inhibition constant (Ki) for each receptor subtype can be calculated. A lower Ki value indicates a higher binding affinity. The ratio of Ki values for different receptors would then define the selectivity profile of this compound.

Without such experimental data, it is not possible to definitively state whether this compound is a selective or non-selective opioid ligand.

The functional activity of this compound at opioid receptors, whether it acts as an agonist (activates the receptor), an antagonist (blocks the receptor), a partial agonist, or an inverse agonist, has not been experimentally determined and reported.

Functional assays, such as the [³⁵S]GTPγS binding assay or cyclic AMP (cAMP) accumulation assays, are necessary to characterize the agonist or antagonist nature of a compound. An agonist would stimulate [³⁵S]GTPγS binding or inhibit cAMP production, while an antagonist would block the effects of a known agonist. The potency (EC50) and efficacy (Emax) of the compound in these assays would define its functional profile.

Receptor Subtype Selectivity (e.g., μ, κ, δ)

Molecular Mechanisms of Receptor Activation and Signal Transduction

Upon binding of an agonist, opioid receptors undergo conformational changes that initiate intracellular signaling cascades.

Opioid receptors primarily couple to inhibitory G-proteins of the Gi/o family. Activation of these G-proteins leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cAMP levels. Additionally, the βγ subunits of the G-protein can modulate other effectors, such as ion channels, leading to the hyperpolarization of neurons and a reduction in neurotransmitter release.

The specific G-protein coupling profile of this compound and its impact on these downstream signaling pathways have not been investigated. Assays measuring changes in second messengers like cAMP or the activation of specific G-protein subunits would be required to elucidate these mechanisms.

In addition to G-protein signaling, agonist binding to opioid receptors can also lead to the recruitment of β-arrestin proteins. β-arrestin recruitment is involved in receptor desensitization, internalization, and can also initiate G-protein-independent signaling pathways. The balance between G-protein and β-arrestin signaling (a concept known as "biased agonism") is an area of intense research, as it may be possible to develop opioids with improved therapeutic profiles by selectively activating G-protein pathways over β-arrestin pathways.

There are no studies available that have examined the ability of this compound to promote β-arrestin recruitment to any of the opioid receptor subtypes. Techniques such as bioluminescence resonance energy transfer (BRET) or enzyme-linked immunosorbent assays (ELISA) are commonly used to quantify β-arrestin recruitment.

G-Protein Coupled Receptor Coupling and Downstream Signaling

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies involve systematically modifying the chemical structure of a compound to understand how these changes affect its biological activity. While specific SAR studies for this compound are not available, its structure is related to codeine and morphine.

The chemical name for this compound is phenanthro(4,5-bcd)furan-3-ol, 9b-(2-(dimethylamino)ethyl)-3,3a,9a,9b-tetrahydro-5-methoxy-, (3S-(3alpha,3abeta,9abeta,9bbeta))-. The core structure is a morphinan (B1239233) derivative, similar to other well-known opioids. Key structural features that are known to be important for the activity of morphinans include:

The Phenolic Hydroxyl Group: In morphine, a phenolic hydroxyl group at position 3 is crucial for high-affinity binding to the µ-opioid receptor. In codeine, this group is methylated, which reduces its affinity. The structural information for this compound indicates a hydroxyl group at the 3-position of the phenanthro(4,5-bcd)furan ring system, suggesting it may have a higher affinity than codeine.

The Nitrogen Atom: The tertiary amine nitrogen is essential for the interaction with a conserved aspartate residue in the opioid receptor binding pocket. The dimethylaminoethyl substituent on the nitrogen in this compound would influence its basicity and steric interactions within the binding pocket.

The Stereochemistry: The specific stereochemistry of the molecule is critical for its interaction with the chiral binding pocket of the opioid receptors.

Systematic modifications of the substituents and the stereochemistry of this compound, followed by pharmacological testing, would be necessary to establish a clear SAR for this compound and its analogs.

Influence of Functional Group Modifications on Receptor Affinity

The relationship between a molecule's chemical structure and its biological activity is a core principle in pharmacology. wikipedia.org The analysis of this structure-activity relationship (SAR) allows for the determination of which chemical groups are responsible for a compound's effects. wikipedia.org For opioid compounds, specific functional groups are known to be critical for binding interactions at the active site of an opioid receptor. nih.govmdpi.com These typically include a phenol (B47542) hydroxyl (OH) group for hydrogen bonding, a protonated amine for ionic interactions, and an aromatic ring for van der Waals interactions. nih.govmdpi.com

Modifying these or other functional groups can significantly alter a compound's affinity for its receptor. wikipedia.org For instance, in the broader class of morphinan alkaloids to which this compound belongs, halogenation has been shown to affect potency. mdpi.com The introduction of a halogen can influence the electron distribution on the aromatic ring and introduce steric effects, potentially altering how the molecule fits into the receptor's binding site. mdpi.com While direct SAR studies on this compound are not extensively documented, the principles derived from its parent compounds, codeine and morphine, provide a strong framework for understanding its behavior. nih.govmdpi.com Modifications at various positions on the morphinan skeleton are known to produce derivatives with vastly different receptor affinity and selectivity profiles. nih.gov

Table 1: Hypothetical Influence of Functional Group Modifications on Receptor Affinity of Morphinan-type Compounds

Modification Site Functional Group Change Potential Impact on Receptor Affinity Rationale
Aromatic Ring (Ring A) Addition of Halogen (e.g., F, Cl, Br) Decreased or Increased Affinity Alters electron density and steric profile, affecting interaction with the hydrophobic pocket of the receptor. mdpi.com
C6-hydroxyl Conversion to Ketone Variable Can increase or decrease affinity depending on the specific receptor subtype.
C6-hydroxyl Conversion to Thioether Altered Affinity Changes hydrogen bonding capacity and introduces a different type of chemical interaction. mdpi.com
N-17 Methyl Group Replacement with larger alkyl groups Can convert agonist to antagonist Larger groups can interfere with the conformational change required for receptor activation.

Stereochemical Influence on Binding and Efficacy

Stereochemistry, the three-dimensional arrangement of atoms, is a critical determinant of a drug's pharmacological activity. pensoft.net Molecules with the same chemical formula but different spatial arrangements, known as stereoisomers, can exhibit profoundly different biological effects because receptors themselves are chiral. pensoft.netrsc.org

This compound has a specific and complex stereochemistry, designated as (3S-(3alpha,3abeta,9abeta,9bbeta)), which is crucial for its biological activity and its affinity for opioid receptors. ontosight.ainih.gov This precise 3D shape complements the binding site of its target receptors. rsc.org A change in the configuration at any of its chiral centers would result in a different stereoisomer, likely with a significantly different or absent pharmacological profile. For example, upon treatment with an alkali, this compound can be converted to its isomer, beta-Codeimethine. slideshare.net Such isomers often display different physical properties and binding affinities. The rotational energy barrier around single bonds can in some cases be high enough to allow for the isolation of stable rotational isomers called atropisomers, which can also display differential biological activity. unibo.it

Table 2: Comparison of Stereoisomer Properties

Property This compound beta-Codeimethine Significance
Stereochemical Relationship Isomer Isomer Formed from this compound via alkali treatment. slideshare.net
Receptor Binding Defined by specific 3D structure Expected to be different The fit within a chiral receptor pocket is highly specific to a single stereoisomer. rsc.org
Biological Efficacy Active as an opioid Potentially different or inactive Efficacy is dependent on the precise interaction enabled by the molecule's specific shape. pensoft.net

Cellular and Subcellular Interaction Studies

Beyond initial receptor binding, the journey of a molecule like this compound involves traversing cellular barriers and localizing to specific compartments to exert its full effects.

Cellular Uptake and Efflux Mechanisms

The ability of a compound to enter and remain within a cell is governed by cellular uptake and efflux mechanisms. Uptake can be influenced by physicochemical properties such as charge and lipophilicity. nih.gov Many alkaloids are substrates for cellular efflux pumps, which are transporter proteins that actively remove substances from the cytoplasm. nih.govmdpi.com These pumps, such as P-glycoprotein (P-gp), Multidrug Resistance-Associated Protein 2 (MRP2), and Breast Cancer Resistance Protein (BCRP), are a major cause of multidrug resistance in cancer and can significantly impact drug availability in target tissues. caymanchem.com

Table 3: Common Efflux Transporters and Potential Alkaloid Interaction

Transporter Protein Family Function Potential Interaction with Alkaloids
P-glycoprotein (P-gp/MDR1) ABC Transporter Efflux of a wide range of xenobiotics. Many alkaloids are known substrates or inhibitors. mdpi.com
MRP2 ABC Transporter Transports conjugated organic anions. Some alkaloids can induce its expression. caymanchem.com
BCRP ABC Transporter Efflux of various drugs and toxins. Some alkaloids can induce its expression. caymanchem.com

Subcellular Localization and Target Engagement

The primary molecular targets of opioid compounds like this compound are the μ (MOR), δ (DOR), and κ (KOR) opioid receptors. mdpi.com These are G-protein-coupled receptors (GPCRs) embedded in the cell membrane. mdpi.com Target engagement, therefore, predominantly occurs at the cell surface, where binding initiates an intracellular signaling cascade responsible for the compound's analgesic effects. mdpi.com

While the principal action is at the plasma membrane, the study of other alkaloids suggests the possibility of intracellular activity. For instance, the alkaloid Magnoflorine has been shown to cross the blood-brain barrier and can be found to act on intracellular processes, such as the inhibition of adipogenesis in preadipocyte cell lines. nih.gov Furthermore, detailed cellular studies sometimes reveal that a single compound can be distributed to multiple subcellular compartments. Research on alpha-methylacyl-CoA racemase, for example, found it was distributed to both peroxisomes and mitochondria, a result of the differential targeting of a single gene product. nih.gov While the primary engagement for this compound is with surface opioid receptors, a complete understanding would involve investigating potential secondary targets or localization within specific organelles, a common theme in modern alkaloid research. nih.gov

Table 4: Primary Targets and Potential Subcellular Localization for Opioid Compounds

Target/Location Type Primary Function Relevance to this compound
Opioid Receptors (MOR, DOR, KOR) G-Protein-Coupled Receptor Signal transduction across the cell membrane. Primary site of action for opioid effects. mdpi.com
Cell Membrane Lipid Bilayer Location of primary receptors. Main site of target engagement.
Cytoplasm Intracellular Fluid Site of metabolic enzymes. Potential for metabolic transformation of the compound.
Mitochondria / Peroxisome Organelles Energy production / Fatty acid oxidation. Hypothetical secondary localization, as seen with other biomolecules. nih.gov

Metabolism and Biotransformation Pathways Preclinical/in Vitro Focus

Enzymatic Biotransformation Pathways

The enzymatic biotransformation of xenobiotics primarily occurs in the liver and involves Phase I (functionalization) and Phase II (conjugation) reactions.

Cytochrome P450 (CYP) Mediated Metabolism

Cytochrome P450 enzymes are crucial for the Phase I metabolism of many opioids. For codeine, the primary CYP-mediated reactions are O-demethylation and N-demethylation. wikipedia.orgmdpi.com Given its structural similarity, α-codeimethine is likely a substrate for the same CYP isoforms.

O-demethylation: In codeine, O-demethylation at the 3-position is catalyzed by CYP2D6, leading to the formation of morphine. wikipedia.orgmedsafe.govt.nzwww.gov.uk It is plausible that α-codeimethine undergoes a similar O-demethylation reaction.

N-demethylation: N-demethylation of codeine to norcodeine is primarily mediated by CYP3A4. fda.govpharmgkb.org This pathway is also a probable metabolic route for α-codeimethine.

Reaction Putative Enzyme Potential Metabolite of α-Codeimethine
O-demethylationCYP2D6O-demethyl-α-codeimethine
N-demethylationCYP3A4Nor-α-codeimethine

This table presents potential metabolic pathways for α-codeimethine inferred from the known metabolism of codeine.

Genetic polymorphisms in CYP2D6 can lead to significant inter-individual variability in the metabolism of its substrates, resulting in different metabolic profiles and clinical outcomes. medsafe.govt.nzwww.gov.uk

Conjugation Reactions

Phase II conjugation reactions increase the water solubility of metabolites, facilitating their excretion. The primary conjugation reactions for opioids are glucuronidation and sulfation.

Glucuronidation: Codeine is extensively metabolized via glucuronidation to codeine-6-glucuronide, a reaction catalyzed mainly by UDP-glucuronosyltransferase (UGT) 2B7 and UGT2B4. pharmgkb.orgdrugbank.com Morphine, the O-demethylated metabolite of codeine, is also glucuronidated at both the 3- and 6-positions. mdpi.com It is therefore highly probable that α-codeimethine and its Phase I metabolites can undergo glucuronidation.

Sulfation: Sulfation is another conjugation pathway for morphine, leading to the formation of morphine-3-sulfate and morphine-6-sulfate, catalyzed by sulfotransferases. mdpi.com This suggests that sulfation could also be a minor metabolic pathway for α-codeimethine and its hydroxylated metabolites.

Reaction Putative Enzyme Family Potential Conjugate of α-Codeimethine
GlucuronidationUGTs (e.g., UGT2B7)α-codeimethine-glucuronide
SulfationSULTsα-codeimethine-sulfate

This table outlines potential conjugation reactions for α-codeimethine based on the metabolism of related opioids.

Non-Enzymatic Degradation Pathways

The chemical stability of a compound in biological media is crucial for its pharmacokinetic profile. Non-enzymatic degradation can lead to the formation of various products.

Chemical Stability and Degradation Kinetics in Biological Media

Limited direct information exists on the chemical stability and degradation kinetics of α-codeimethine in biological media. However, studies on codeine provide some insights. Codeine has been found to be unstable under oxidative stress and alkaline hydrolysis. bjmu.edu.cn Thermal treatment has also been shown to promote the degradation of opium alkaloids, including codeine. nih.govacs.org

A key non-enzymatic reaction for α-codeimethine is its isomerization to β-codeimethine, which has been observed to occur under alkaline conditions. slideshare.net The kinetics of this isomerization in biological media have not been reported.

Identification of Degradation Products

The identification of degradation products is essential for understanding the complete fate of a compound. For α-codeimethine and related compounds, the following degradation products have been noted in various studies:

Parent Compound Condition Identified Degradation Product Reference
α-CodeimethineAlkaline treatmentβ-Codeimethine slideshare.net
CodeineOxidationCodeine-N-oxide (stereoisomers) bjmu.edu.cn
CodeineAlkaline hydrolysisDeshydrolevomethorphandiol bjmu.edu.cn
CodeineAcidic stressIbuprofen-codeine ester (in combination) bjmu.edu.cn

This table summarizes identified degradation products of α-codeimethine and its parent compound, codeine, under various conditions.

Further research employing stability-indicating analytical methods is required to fully characterize the degradation pathways and products of α-codeimethine under various physiological and storage conditions. oalib.comnih.gov

In Vitro Metabolic Stability and Metabolite Identification

As of the current body of research, specific studies detailing the in vitro metabolic stability of alpha-Codeimethine are not available. Standard assays using liver microsomes or hepatocytes to determine key metabolic parameters such as in vitro half-life (t1/2) and intrinsic clearance (CLint) have not been published for this compound. srce.hrresearchgate.netspringernature.com These parameters are crucial for predicting how the compound would be processed in a biological system. mdpi.commdpi.compharmaron.com

Consequently, there is no available data identifying the metabolites of this compound formed during in vitro biotransformation. The process of metabolite identification, typically carried out using techniques like liquid chromatography-mass spectrometry (LC-MS), provides insight into the metabolic pathways a compound undergoes, which can include oxidation, reduction, hydrolysis, and conjugation. diva-portal.orgnih.govunivpm.it Without such studies, the biotransformation pathways of this compound remain uncharacterized.

Prodrug Activation Mechanisms

A prodrug is an inactive compound that is converted into a pharmacologically active agent within the body. ebi.ac.ukresearchgate.net Codeine itself is often considered a prodrug, as its analgesic effects are largely attributed to its metabolic conversion to morphine by the enzyme CYP2D6. drugbank.comresearchgate.netresearchgate.netnih.gov However, there is no scientific literature to suggest that this compound has been designed or investigated as a prodrug.

Enzyme-Mediated Prodrug Activation

The activation of prodrugs is frequently mediated by specific enzymes. nih.govrsc.org This process can involve various enzymatic reactions, such as hydrolysis by esterases or oxidation/reduction by cytochrome P450 enzymes. nih.govnih.gov For this compound, there are no documented findings that identify any specific enzymes responsible for its activation into a pharmacologically active form. The chemical transformation of codeine to this compound involves exhaustive methylation, a process that structurally differentiates it from its parent compound. sathyabama.ac.in

Stimuli-Responsive Prodrug Activation (e.g., pH, redox)

Prodrugs can also be designed to activate in response to specific physiological or pathological stimuli, such as changes in pH or the redox environment. For example, certain linkers are stable at physiological pH but cleave in the acidic environment of a tumor. Similarly, redox-responsive prodrugs can be activated by the different oxidative or reductive potentials found in specific cellular compartments or tissues. nih.gov There is currently no evidence or research to indicate that this compound functions as a stimuli-responsive prodrug.

Computational and Theoretical Studies

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation, or "pose," of a ligand when it binds to a receptor. plos.orgnrfhh.com This method simulates the lock-and-key or induced-fit model of interaction, providing a static snapshot of the most likely binding conformation. ed.ac.uk For alpha-Codeimethine, docking studies would be crucial for understanding its binding mechanics within the active site of an opioid receptor.

The primary goal of docking this compound into a model of an opioid receptor, such as the mu-opioid receptor (MOR), would be to predict its binding pose and estimate its binding affinity. mdpi.complos.org The process involves placing the 3D structure of this compound into the receptor's binding pocket and using a scoring function to evaluate thousands of possible orientations. The output is a ranked list of poses, with associated scores (typically in kcal/mol) that estimate the binding free energy. nrfhh.complos.org A more negative score generally indicates a stronger predicted binding affinity. nrfhh.com

In studies of similar morphine analogs, docking scores are often correlated with experimentally determined binding affinities (e.g., Kᵢ values) to validate the computational model. plos.orgplos.org Such an analysis for this compound would allow researchers to predict its relative potency compared to other opioids. mdpi.com

Interactive Data Table: Illustrative Docking Results for Opioid Compounds at the Mu-Opioid Receptor

This table presents hypothetical data to illustrate the typical output of a molecular docking study. Specific values for this compound are not based on published experimental results.

CompoundPredicted Binding Affinity (Docking Score, kcal/mol)Predicted Key Interaction(s)
Morphine-9.5Salt bridge with Asp147; Hydrogen bond with Tyr148
Codeine-8.8Salt bridge with Asp147
This compound (Hypothetical) -9.2 Salt bridge with Asp147; Hydrophobic interactions
Fentanyl-10.1Salt bridge with Asp147; Pi-stacking with His297

A critical outcome of molecular docking is the identification of specific amino acid residues within the receptor's binding site that form key interactions with the ligand. frontiersin.org For opioid compounds like morphine and its derivatives, a highly conserved and crucial interaction is the formation of a salt bridge between the protonated amine group of the ligand and the negatively charged side chain of an aspartic acid residue (Asp147 in the MOR). frontiersin.orgnih.gov

A docking simulation of this compound would be expected to show this same fundamental interaction. Beyond this salt bridge, the model would highlight other important contacts, such as:

Hydrogen bonds: Interactions between hydrogen bond donors and acceptors on both the ligand and receptor, for instance with tyrosine or histidine residues. frontiersin.org

Hydrophobic interactions: Contacts between the nonpolar regions of this compound's carbon skeleton and hydrophobic residues in the binding pocket. frontiersin.org

Identifying these residues helps explain the compound's binding affinity and can guide the design of new derivatives with altered properties. nih.gov

Prediction of Binding Poses and Affinities

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex, predicting the movement of every atom over time. frontiersin.orgrsc.org An MD simulation of this compound bound to an opioid receptor would reveal how the complex behaves in a simulated physiological environment, providing deeper insights into the stability of the binding pose and the nature of the interaction. mdpi.comnih.gov

MD simulations allow researchers to observe the conformational flexibility of both this compound and its receptor target. mdpi.comfrontiersin.org The simulation would track changes in the ligand's shape and the receptor's structure upon binding. For example, the binding of an agonist is known to induce conformational changes in the receptor, particularly in the transmembrane helices, which is the first step in initiating a cellular signal. nih.govrsc.org Simulations could reveal whether this compound stabilizes an active or inactive conformation of the receptor, providing clues about its functional activity as an agonist or antagonist. frontiersin.org These dynamic changes are crucial for the biological function of the receptor. nih.gov

Advanced MD simulation techniques, such as metadynamics, can be used to model the entire process of a ligand binding to or unbinding from a receptor. fda.gov Applying this to this compound could elucidate the pathway it takes to enter the binding pocket and the energetic barriers it must overcome. fda.gov Furthermore, simulating its dissociation can help predict the ligand's residence time—how long it remains bound to the receptor. A longer residence time is often associated with a more prolonged pharmacological effect. These simulations provide a detailed, step-by-step view of the molecular recognition process that static models cannot capture. fda.gov

While the primary targets for this compound are opioid receptors, computational methods can also be used to study its interaction with metabolic enzymes, such as those in the Cytochrome P450 family. MD simulations of an enzyme-substrate complex can help elucidate the catalytic mechanism by which the compound is metabolized. These simulations would model how this compound fits into the enzyme's active site and how the enzyme's catalytic residues facilitate chemical modifications to the compound. This is crucial for understanding the pharmacokinetics of this compound, including its duration of action and the formation of active or inactive metabolites.

Binding and Dissociation Pathways Analysis

: Unveiling the Molecular Nuances of this compound

Computational chemistry provides powerful tools to investigate molecules at an atomic level, offering insights that are often inaccessible through experimental methods alone. For a complex alkaloid like this compound, theoretical studies are invaluable for understanding its electronic characteristics, reactivity, and interactions with biological systems.

Quantum Mechanics (QM) and Hybrid QM/MM Calculations

Quantum mechanics (QM) forms the bedrock of modern chemistry, allowing for the calculation of molecular properties from first principles. ebsco.comresearchgate.net For molecules of biological interest, these methods can be combined with molecular mechanics (MM) in hybrid QM/MM approaches to study localized electronic events, such as reactions, within the larger environment of a protein.

The electronic structure of a molecule dictates its intrinsic properties and chemical behavior. QM calculations can determine the distribution of electrons, the energies of molecular orbitals, and other key electronic descriptors. mdpi.com For this compound, these calculations would focus on its phenanthro-furan skeleton and key functional groups. ontosight.ai

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are central to predicting chemical reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical stability. A smaller gap suggests the molecule is more polarizable and reactive.

Electrostatic potential maps would reveal the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the tertiary amine nitrogen and the ether oxygen atoms are expected to be electron-rich sites, making them susceptible to interaction with electrophiles or involvement in hydrogen bonding. Conversely, the aromatic rings can participate in various interactions. These calculations help predict how the molecule will interact with other reagents or a biological target. libretexts.org

Table 1: Illustrative Quantum Chemical Descriptors for this compound This table presents hypothetical data that would be generated from QM calculations to illustrate the type of information obtained. Actual values would require specific, high-level computational studies.

DescriptorHypothetical ValueSignificance
HOMO Energy-5.8 eVIndicates electron-donating capability; site of oxidation.
LUMO Energy-0.9 eVIndicates electron-accepting capability; site of reduction.
HOMO-LUMO Gap4.9 eVRelates to chemical reactivity and stability.
Dipole Moment2.1 DMeasures overall polarity, influencing solubility and interactions.
Partial Charge on N-0.45 eHighlights the nucleophilic character of the tertiary amine.
Partial Charge on Ether O-0.38 eIndicates a site for potential hydrogen bonding.
Reaction Mechanism Elucidation for Synthesis and Metabolism

Synthesis: this compound is derived from codeine through exhaustive methylation. sathyabama.ac.in This process involves the reaction of codeine with methyl iodide, followed by treatment with a base like sodium hydroxide (B78521), which induces a Hofmann elimination reaction. sathyabama.ac.in QM calculations can be employed to elucidate this mechanism in detail. Theoretical models can map the potential energy surface of the reaction, identifying the structure of the transition state and calculating the activation energy required. scielo.org.mx This provides a deep understanding of the reaction's feasibility, kinetics, and stereochemical outcome.

Metabolism: The metabolic fate of this compound is predicted to follow pathways common to other morphinan (B1239233) alkaloids, primarily mediated by cytochrome P450 (CYP) enzymes. libretexts.org Key metabolic reactions include:

O-demethylation: The removal of the methyl group from the methoxy (B1213986) substituent. nih.gov

N-demethylation: The removal of a methyl group from the tertiary amine.

Oxidation: Hydroxylation can occur at various positions on the carbon skeleton. libretexts.org

Hybrid QM/MM calculations are particularly suited for studying these enzymatic reactions. nih.gov In this approach, the active site of the CYP enzyme and the substrate (this compound) are treated with high-accuracy QM methods, while the rest of the protein is modeled using less computationally expensive MM force fields. This allows for the simulation of the reaction mechanism within the enzyme's catalytic pocket, clarifying how the enzyme facilitates the reaction, stabilizes intermediates, and determines product selectivity. libretexts.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle is that the structural or physicochemical properties of a molecule are responsible for its biological effects. mdpi.com

While no specific QSAR models for this compound are publicly documented, a hypothetical model could be developed to predict its opioid receptor affinity or other biological endpoints. The process involves several key steps:

Data Set Assembly: A collection of molecules structurally related to this compound with experimentally measured biological activities (e.g., IC50 values for receptor binding) would be compiled. dovepress.com

Descriptor Calculation: For each molecule, a wide range of numerical descriptors would be calculated. These can be categorized as electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices). dovepress.commdpi.com

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., random forest, support vector machines), a mathematical equation is generated that correlates a subset of the most relevant descriptors with the biological activity. nih.govmdpi.com

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation (predicting the activity of a new set of compounds not used in model training). nih.gov

A hypothetical QSAR equation might look like this:

log(1/IC50) = 0.85 * LogP - 0.15 * (Dipole) + 1.20 * (qN) + 2.5

Where LogP represents hydrophobicity, Dipole is the dipole moment, and qN is the partial charge on the nitrogen atom. Such a model, once validated, could be used to predict the activity of newly designed analogs of this compound before they are synthesized, saving time and resources. researchcommons.orgrsc.org

Table 2: Examples of Molecular Descriptors Used in QSAR Modeling

Descriptor ClassExample DescriptorsInformation Encoded
Electronic HOMO/LUMO energies, Dipole Moment, Partial ChargesElectron distribution, reactivity, polarity
Steric Molecular Weight, Molar Refractivity, Surface AreaSize and shape of the molecule
Hydrophobic LogP, Water SolubilityPartitioning between aqueous and lipid phases
Topological Wiener Index, Kier & Hall Connectivity IndicesMolecular branching and connectivity

Pharmacophore Modeling

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target, triggering (or blocking) its response. nih.gov It is not a real molecule but rather a model that highlights the essential interaction points. mdpi.com

For this compound, a pharmacophore model for its presumed activity at opioid receptors could be constructed based on its structure and comparison with other known opioids. The key features would likely include: dovepress.com

A Positive Ionizable (PI) Feature: Corresponding to the tertiary amine, which would be protonated at physiological pH.

An Aromatic Ring (AR): Representing one of the phenyl rings of the core structure.

A Hydrophobic (H) region: Comprising the aliphatic portions of the molecule.

Hydrogen Bond Acceptor (HBA): The ether oxygen atom could serve as a hydrogen bond acceptor.

Table 3: Hypothetical Pharmacophore Model for this compound Activity

Pharmacophore FeatureCorresponding Chemical GroupDistance to PI (Å)
Positive Ionizable (PI)Tertiary Amine (-N(CH₃)₂)0 (Reference)
Aromatic Ring (AR)Phenanthrene (B1679779) Ring System~4.5 - 5.0
Hydrophobic (H)Ethyl group on Nitrogen~2.5 - 3.5
Hydrogen Bond Acceptor (HBA)Ether Oxygen~3.0 - 4.0

This pharmacophore model serves multiple purposes in drug discovery. dergipark.org.tr It can be used as a 3D query to rapidly screen large databases of chemical compounds to identify novel molecules that match the pharmacophore and thus may possess similar biological activity (virtual screening). dovepress.com It can also be used to understand potential off-target interactions by comparing the pharmacophore to those of other known drug targets, which is a critical step in predicting side effects. nih.gov

Biosynthesis and Biocatalysis if Applicable

Investigation of Natural Biosynthetic Pathways

Identification of Precursor Molecules

Alpha-codeimethine is not known to be a naturally occurring compound. It is a chemical derivative that can be formed from codeine through processes such as exhaustive methylation. sathyabama.ac.in Therefore, there are no known natural biosynthetic pathways for its production. The primary precursor for its laboratory synthesis is codeine, a natural opiate alkaloid. sathyabama.ac.in The biosynthesis of codeine in the opium poppy (Papaver somniferum) begins with the amino acid L-tyrosine. mdpi.com Through a series of enzymatic reactions, L-tyrosine is converted to (S)-norcoclaurine, a central intermediate in the biosynthesis of benzylisoquinoline alkaloids (BIAs). nih.gov This molecule is then transformed into (S)-reticuline, which is subsequently isomerized to (R)-reticuline. mdpi.comnih.gov

Enzymatic Steps and Gene Clusters Involved

Since this compound is not a natural product, there are no identified enzymatic steps or gene clusters directly involved in its biosynthesis. However, the enzymatic pathway leading to its precursor, codeine, is well-characterized. Key enzymes in the conversion of (R)-reticuline to codeine include:

Salutaridine (B1681412) synthase (SalSyn): A cytochrome P450 enzyme (CYP719B1) that catalyzes the C-C phenol (B47542) coupling of (R)-reticuline to form salutaridine. nih.gov

Salutaridine reductase (SalR): Reduces salutaridine to 7(S)-salutaridinol. nih.gov

Salutaridinol 7-O-acetyltransferase (SalAT): Acetylates 7(S)-salutaridinol to form salutaridinol-7-O-acetate, which then undergoes spontaneous rearrangement to thebaine. mdpi.com

Thebaine 6-O-demethylase (T6ODM): Converts thebaine to neopinone (B3269370). nih.gov

Neopinone isomerase (NISO): Catalyzes the isomerization of neopinone to codeinone (B1234495). acs.org

Codeinone reductase (COR): An NADPH-dependent enzyme that reduces codeinone to codeine. nih.gov

These enzymatic steps are part of a complex biosynthetic pathway that leads to the accumulation of morphine alkaloids, including codeine, in the opium poppy. mdpi.comnih.gov

Biocatalytic Approaches for Synthesis and Transformation

While specific biocatalytic routes for the synthesis of this compound have not been reported, extensive research has been conducted on the biotransformation of its precursor, codeine, and other related morphinan (B1239233) alkaloids. These studies provide a foundation for potential future development of biocatalytic methods for this compound production.

Enzyme Engineering for Improved Conversion

Enzyme engineering is a powerful tool for developing novel biocatalytic processes and improving the efficiency of existing ones. nih.govrsc.orgrsc.orgfrontiersin.org This involves modifying enzymes to enhance their activity, stability, and substrate specificity. nih.govfrontiersin.org In the context of morphinan alkaloids, enzyme engineering has been applied to:

Improve the efficiency of codeine synthesis: Researchers have engineered Escherichia coli to express key enzymes from the poppy, such as T6ODM and COR, for the conversion of thebaine to codeine. acs.org

Create novel biocatalytic routes: There has been considerable effort in engineering biocatalytic pathways to produce valuable semisynthetic opiate drugs from naturally occurring morphine and codeine. capes.gov.br This includes the development of recombinant E. coli for the transformation of morphine and codeine into hydromorphone and hydrocodone, respectively. capes.gov.br

Enhance enzyme stability and activity: Directed evolution and rational design are common strategies to improve enzyme properties for industrial applications, such as increasing thermostability or altering substrate specificity. frontiersin.orgnih.gov For instance, the stability and activity of hydroxylase enzymes have been improved through directed evolution for scalable synthesis of pharmaceutical intermediates. nih.gov

Although no studies specifically report the engineering of enzymes for this compound synthesis, the principles and techniques used to modify enzymes for other opioid transformations could theoretically be applied. This would likely involve engineering an N-methyltransferase or a related enzyme to perform the specific methylation of codeine to yield this compound.

Whole-Cell Biotransformations

Whole-cell biotransformations utilize entire microbial cells as catalysts, which can be advantageous as they contain the necessary enzymes and cofactors for multi-step reactions. mdpi.comnih.govnih.govfrontiersin.org This approach has been explored for the transformation of codeine and other opioids:

Pseudomonas putida M10: This bacterium can transform codeine into various clinically important derivatives, including hydrocodone, dihydrocodeine, and 14β-hydroxycodeine. oup.comoup.com The process involves multiple enzymatic steps catalyzed by the microorganism. oup.comoup.com

Saccharomyces cerevisiae (Yeast): Engineered yeast strains have been developed to produce codeine and morphine from thebaine by expressing the relevant plant enzymes. plos.org This demonstrates the potential of using eukaryotic microorganisms for the synthesis of complex alkaloids.

Escherichia coli: As mentioned previously, engineered E. coli has been used as a whole-cell biocatalyst for the high-efficiency conversion of thebaine to codeine. acs.org This system can be optimized through strategies like cell-based enzyme compartmentalization to improve yields. acs.org

While these examples focus on the production of other opioids from codeine or its precursors, they highlight the feasibility of using whole-cell systems for complex alkaloid transformations. A whole-cell biocatalyst could potentially be engineered to convert codeine to this compound, provided a suitable enzyme for the final methylation step is identified or engineered.

Q & A

Basic: What are the standard analytical techniques for characterizing alpha-Codeimethine's structural and functional properties?

To ensure comprehensive characterization, researchers should employ a multi-technique approach:

  • Nuclear Magnetic Resonance (NMR) : Resolve molecular structure and confirm functional groups via chemical shifts and coupling constants.
  • High-Performance Liquid Chromatography (HPLC) : Assess purity and quantify yield using validated calibration curves.
  • Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns.
  • X-ray Crystallography (if crystalline): Provide definitive structural elucidation.
    Methodological rigor requires cross-validating results across techniques and adhering to protocols detailed in peer-reviewed methodologies .

Basic: How can researchers ensure reproducibility in synthesizing this compound across different laboratories?

Reproducibility hinges on:

  • Detailed Synthetic Protocols : Specify reaction conditions (temperature, solvent ratios, catalyst loading) and purification steps (e.g., column chromatography gradients).
  • Batch-to-Batch Validation : Use internal standards and control experiments to verify consistency.
  • Supplementary Data : Include raw spectral data (e.g., NMR, IR) and chromatograms in supporting information, as recommended for transparent reporting .

Advanced: How should conflicting spectroscopic data for this compound be resolved to confirm its molecular configuration?

Address discrepancies through:

  • Comparative Analysis : Replicate experiments under identical conditions and cross-check with literature benchmarks.
  • Advanced Techniques : Employ 2D-NMR (e.g., COSY, HSQC) to resolve overlapping signals or use dynamic nuclear polarization (DNP) for enhanced sensitivity.
  • Error Analysis : Quantify instrumental variability (e.g., spectrometer calibration) and environmental factors (e.g., humidity).
    Contradictions should be discussed in the context of experimental limitations and statistical confidence intervals .

Advanced: What computational strategies are effective in modeling this compound's interactions with biological targets?

  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities and pose validation.
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over nanosecond timescales to assess stability.
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Study electronic interactions at active sites.
    Validate predictions with in vitro assays (e.g., surface plasmon resonance) and ensure force field parameters align with experimental data .

Basic: What are the critical parameters to monitor during the purification of this compound to ensure high yield and purity?

Key parameters include:

  • Solvent Polarity : Optimize gradient elution in HPLC to separate closely related impurities.
  • Temperature Control : Prevent thermal degradation during rotary evaporation.
  • pH Stability : Adjust buffer conditions to maintain compound integrity.
    Document all steps with raw data to facilitate troubleshooting and replication .

Advanced: How can researchers design experiments to elucidate the mechanism of this compound's observed bioactivity?

  • Hypothesis-Driven Workflow :
    • In Vitro Assays : Measure IC50 values against target enzymes (e.g., kinase inhibition).
    • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics.
    • Gene Expression Profiling : Use RNA-seq to identify downstream pathways.
  • Control Experiments : Include negative controls (e.g., scrambled compounds) and validate specificity via CRISPR knockouts.
    Integrate findings using systems biology tools (e.g., pathway enrichment analysis) .

Basic: What spectroscopic markers are indicative of this compound's functional groups, and how should they be interpreted?

  • NMR : Look for aromatic proton signals (δ 6.5–8.5 ppm) or carbonyl carbons (δ 160–220 ppm in 13C^{13}\text{C}).
  • Infrared (IR) Spectroscopy : Identify carbonyl stretches (1650–1750 cm1^{-1}) or amine N-H bends (~3300 cm1^{-1}).
  • UV-Vis : Detect conjugated π-systems (λmax 250–400 nm).
    Calibrate instruments with reference compounds and report solvent effects explicitly .

Advanced: How can multivariate analysis be applied to optimize reaction conditions for this compound synthesis?

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to model interactions between variables (e.g., temperature, catalyst concentration).
  • Principal Component Analysis (PCA) : Reduce dimensionality of spectral data to identify outlier batches.
  • Machine Learning : Train algorithms on historical reaction data to predict optimal conditions.
    Validate models with leave-one-out cross-validation and report uncertainty intervals .

Advanced: What strategies are effective in correlating in vitro findings of this compound with in vivo outcomes, considering metabolic variability?

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Incorporate bioavailability, half-life, and tissue distribution data.
  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites and assess stability.
  • Animal Models : Employ disease-relevant transgenic models and control for genetic background effects.
    Address interspecies differences by validating targets via immunohistochemistry or transcriptomics .

Basic: What are the recommended storage conditions for this compound to maintain its stability over extended periods?

  • Temperature : Store at –80°C in anhydrous conditions to prevent hydrolysis.
  • Light Sensitivity : Use amber vials to avoid photodegradation.
  • Lyophilization : For long-term storage, lyophilize and seal under inert gas (e.g., argon).
    Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) and monitor degradation via HPLC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.